n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine
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Overview
Description
n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine: is a compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H18N4S |
---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
2-N,2-N,2-trimethyl-1-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-10-9-5-6-17-11(9)15-8-14-10/h5-6,8H,7H2,1-4H3,(H,13,14,15) |
InChI Key |
HHVVZLIGHQONOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C2C=CSC2=NC=N1)N(C)C |
Origin of Product |
United States |
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